molecular formula C10H7ClN2O2 B12880815 3-(2-chlorophenyl)-4-nitro-1H-pyrrole CAS No. 87388-45-2

3-(2-chlorophenyl)-4-nitro-1H-pyrrole

Cat. No.: B12880815
CAS No.: 87388-45-2
M. Wt: 222.63 g/mol
InChI Key: WWRJQRZVKPRYFF-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-nitro-1H-pyrrole (CAS 87388-45-2) is a high-purity chemical building block offered for research applications. With the molecular formula C10H7ClN2O2 and a molecular weight of 222.63 , this compound features a pyrrole heterocycle substituted with a 2-chlorophenyl group and a nitro moiety. The pyrrole ring is a five-membered aromatic nitrogen heterocycle known for its flat structure and electron-rich nature, which allows it to interact effectively with various biological targets . This makes pyrrole derivatives valuable scaffolds in medicinal chemistry, particularly in the development of novel antibacterial agents to address the growing issue of antibiotic resistance . Researchers are exploring such nitro-substituted pyrrole derivatives for their potential biological activities, inspired by natural pyrrole-containing compounds like chlorizidine and marinopyrrole which exhibit potent activity against Gram-positive bacteria, including resistant strains . This compound is intended for research use only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87388-45-2

Molecular Formula

C10H7ClN2O2

Molecular Weight

222.63 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-nitro-1H-pyrrole

InChI

InChI=1S/C10H7ClN2O2/c11-9-4-2-1-3-7(9)8-5-12-6-10(8)13(14)15/h1-6,12H

InChI Key

WWRJQRZVKPRYFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC=C2[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Dipolar Cycloaddition Using Azomethine Ylids and Nitroalkenes (Flow Microreactor Approach)

A highly efficient and reproducible method involves the dipolar cycloaddition between azomethine ylids and nitroalkenes under flow microreactor conditions:

  • Reagents : N-(methoxymethyl)-N-(trimethylsilyl)benzylamine as the azomethine ylid precursor; 2-chlorophenyl-substituted nitroalkene as the dipolarophile.
  • Catalyst : Acid catalyst such as trifluoroacetic acid (TFA) to activate the ylid precursor.
  • Solvent : Acetonitrile (MeCN) or dichloromethane (DCM) depending on the step.
  • Conditions : The reaction mixture is passed through a heated flow coil reactor at 60–120 °C with residence times ranging from 30 to 90 minutes.
  • Purification : Excess nitroalkene is scavenged using immobilized benzylamine columns; colored impurities removed by silica gel plugs inline.
  • Outcome : Formation of 3-nitropyrrolidine intermediates, which upon oxidation yield the nitropyrrole derivatives.

This method allows for rapid assembly of substituted nitropyrroles with good yields (>70%) and high purity, with the advantage of scalability and safety due to contained flow conditions.

Multi-Component Coupling and Oxidation Sequence

A multi-step flow sequence integrates:

  • Imine formation from amine and aldehyde precursors.
  • Ylid formation in situ.
  • Dipolar cycloaddition with nitroalkenes.
  • Final oxidation step to convert nitropyrrolidines to nitropyrroles.

This sequence is performed in a single continuous flow operation using dichloromethane as solvent to avoid solvent degradation at elevated temperatures (85–110 °C). The oxidation is typically carried out using manganese dioxide (MnO2) columns inline. This approach yields the target nitropyrrole and its des-nitro derivative, which can be separated chromatographically.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent MeCN or DCM DCM preferred for oxidation step to avoid MeCN degradation
Temperature 60–120 °C Higher temperatures favor cycloaddition and oxidation
Residence Time (Flow) 30–90 minutes Optimized for complete conversion
Catalyst TFA (acid catalyst) Activates azomethine ylid formation
Purification Immobilized benzylamine scavenger columns Removes excess nitroalkene and impurities

Research Findings and Analysis

  • Diastereoselectivity : The cycloaddition step produces mixtures of diastereomers due to stereocenters formed adjacent to the nitro group. Thermal epimerization can occur under reaction conditions, leading to multiple diastereomers.
  • Yield and Purity : Yields typically exceed 70% for nitropyrrolidine intermediates, with high purity achieved by inline purification methods. Final nitropyrrole products are isolated by chromatographic separation.
  • Solvent Effects : Acetonitrile is unsuitable for high-temperature oxidation steps due to solvent breakdown; dichloromethane is preferred for multi-step flow sequences involving oxidation.
  • Scalability and Safety : Flow microreactor technology enhances heat and mass transfer, improves reproducibility from milligram to gram scale, and allows safe handling of hazardous reagents.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Flow Cycloaddition + Inline Purification Azomethine ylid precursor, nitroalkene, TFA, MeCN/DCM, 60–120 °C, 30–90 min High yield, purity, scalability, safety Diastereomeric mixtures, requires flow setup
Multi-Component Flow Sequence Imine formation, ylid formation, cycloaddition, MnO2 oxidation, DCM, 85–110 °C One-pot operation, efficient, clean Requires precise control of conditions
Batch Cycloaddition + Nitration Nitroalkene, ylid or dipolar species, acid/base catalysts, nitration reagents Simpler equipment, accessible Longer reaction times, lower control over stereochemistry

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-4-nitro-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF)

    Cyclization: Acidic or basic catalysts, solvents like toluene or dichloromethane

Major Products Formed

    Reduction: 3-(2-chlorophenyl)-4-amino-1H-pyrrole

    Substitution: Various substituted pyrrole derivatives

    Cyclization: Complex heterocyclic compounds

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its potential as an anticancer agent. Research indicates that pyrrole derivatives, including 3-(2-chlorophenyl)-4-nitro-1H-pyrrole, exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : These compounds often inhibit tubulin polymerization, which is crucial for cancer cell division. For instance, derivatives similar to this compound have shown strong inhibition of cancer cell growth by disrupting microtubule dynamics .
  • Case Study : In a study involving a series of pyrrole derivatives, compounds with similar structures demonstrated potent activity against medulloblastoma cell lines, indicating their potential use in treating specific types of cancers .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Pyrrole derivatives are known for exhibiting both antibacterial and antifungal activities.

  • Antibacterial Properties : Studies have shown that certain pyrrole derivatives can effectively inhibit the growth of gram-positive and gram-negative bacteria. The presence of the chlorophenyl group enhances these properties, making compounds more effective against resistant strains .
  • Antifungal Activity : Research has indicated that pyrrole derivatives can also exhibit antifungal properties, particularly against pathogenic fungi such as Candida albicans and Aspergillus species. The nitro group in the structure may contribute to this activity by interfering with fungal cell metabolism .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as an important building block for synthesizing various complex molecules.

  • Synthesis of Novel Compounds : The compound can be used as a precursor in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development. For instance, reactions involving this pyrrole derivative have led to the creation of new classes of anticancer agents .
  • Catalytic Applications : Pyrroles are often utilized as catalysts in various organic reactions due to their ability to stabilize transition states and facilitate chemical transformations .

Summary Table of Applications

Application TypeDescriptionRelevant Studies
Anticancer ActivityInhibits tubulin polymerization; effective against specific cancer types ,
Antimicrobial ActivityExhibits antibacterial and antifungal properties ,
Synthetic ChemistryServes as a precursor for synthesizing complex heterocycles ,

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-4-nitro-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the chlorophenyl and nitro groups critically impacts molecular behavior:

  • 3-(2-Chlorophenyl)-4-nitro-1H-pyrrole: The nitro group at C4 creates a strong electron-withdrawing effect, polarizing the pyrrole ring.
  • 4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid : The carboxylic acid at C2 provides hydrogen-bonding capacity, enhancing solubility and target interactions. The 3-chlorophenyl group at C4 reduces steric clash compared to the ortho-substituted analog .
  • 3-(4-Chlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione : The dione moiety at C2 and C5 introduces rigidity and electron deficiency, while the para-chlorophenyl group minimizes steric interference, favoring planar interactions with enzymes or receptors .

Physicochemical Properties

Compound Substituents Key Functional Groups LogP<sup>*</sup> Solubility
This compound 2-Chlorophenyl (C3), Nitro (C4) Nitro, Chloro ~2.8 (estimated) Low in water
4-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid 3-Chlorophenyl (C4), COOH (C2) Carboxylic acid, Chloro ~1.5 Moderate (polar)
3-(4-Chlorophenyl)-pyrrole-2,5-dione 4-Chlorophenyl (C3), Dione Dione, Chloro ~3.2 Low in water

<sup>*</sup>LogP values estimated based on substituent contributions.

Biological Activity

3-(2-Chlorophenyl)-4-nitro-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrole ring substituted with a 2-chlorophenyl group and a nitro group, giving it a molecular formula of C10_{10}H8_8ClN3_3O2_2 and a molecular weight of approximately 222.63 g/mol. The presence of the nitro group is particularly noteworthy as it can undergo reduction to form reactive intermediates that may interact with cellular components, potentially leading to various biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Research indicates that the compound may inhibit enzyme activity by binding to active sites, thus affecting metabolic pathways. Additionally, the nitro group may play a role in generating reactive species that further influence cellular processes.

Anticancer Activity

Recent studies have highlighted the potential of pyrrole derivatives, including this compound, as anticancer agents. For instance, related pyrrole compounds have demonstrated strong inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. Compounds similar to this compound have shown promise in inhibiting the growth of cancer cell lines at nanomolar concentrations .

Antimicrobial Properties

Pyrrole derivatives have also been explored for their antimicrobial properties. Some studies report that compounds with similar structures exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of the nitro group enhances the compound's reactivity and potential effectiveness against microbial infections.

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, research has investigated the anti-inflammatory properties of pyrrole derivatives. Some studies have focused on their role as cyclooxygenase (COX) inhibitors, which are vital in mediating inflammatory responses. Compounds designed based on pyrrole structures have shown selective inhibition of COX-2 over COX-1, suggesting their potential use as anti-inflammatory agents .

Table: Summary of Biological Activities

Activity Description Reference
AnticancerInhibition of tubulin polymerization; effective against cancer cell lines
AntimicrobialPotent activity against Staphylococcus aureus; MIC values between 3.12-12.5 μg/mL
Anti-inflammatorySelective COX-2 inhibition; potential for developing new anti-inflammatory drugs

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